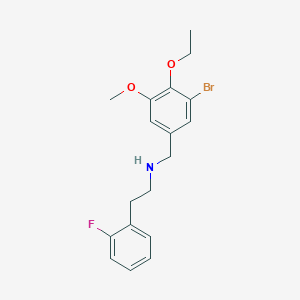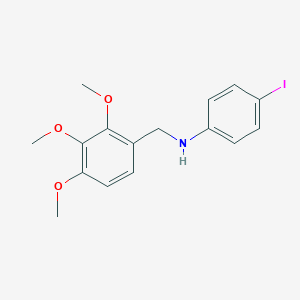![molecular formula C19H15IN2O4 B283345 N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283345.png)
N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as KU-0060648, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This molecule is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair and maintenance.
Mechanism of Action
N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide selectively inhibits DNA-PK by binding to the enzyme's catalytic subunit. This prevents the enzyme from phosphorylating downstream targets involved in DNA repair and maintenance, ultimately leading to cell death. The selective inhibition of DNA-PK by N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide makes it a promising candidate for cancer therapy, as it may selectively kill cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit DNA repair and maintenance, leading to cell death. Additionally, this molecule has been shown to sensitize cancer cells to radiation-induced DNA damage, potentially increasing the efficacy of radiation therapy. However, more research is needed to fully understand the biochemical and physiological effects of N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is its selectivity for DNA-PK, which makes it a useful tool for studying the role of DNA-PK in DNA repair and maintenance. Additionally, this molecule may be useful for studying the effects of DNA-PK inhibition on cancer cells. However, one limitation of using N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment and radiation therapy. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide. Finally, future research could explore the development of new inhibitors of DNA-PK based on the structure of N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide, which may have improved efficacy and selectivity.
Synthesis Methods
The synthesis of N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide involves several steps, including the reaction of 3-iodobenzoyl chloride with 4-methoxyaniline to form 3-[(3-iodobenzoyl)amino]-4-methoxyaniline, which is then reacted with furan-2-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields of pure N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide.
Scientific Research Applications
N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been studied extensively for its potential therapeutic applications. It has been shown to selectively inhibit DNA-PK, which plays a crucial role in DNA repair and maintenance. This molecule has been investigated for its potential use in cancer treatment, as cancer cells rely heavily on DNA repair mechanisms to survive and proliferate. Additionally, N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been studied for its potential use in radiation therapy, as it may sensitize cancer cells to radiation-induced DNA damage.
properties
Molecular Formula |
C19H15IN2O4 |
|---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
N-[3-[(3-iodobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15IN2O4/c1-25-16-8-7-14(21-19(24)17-6-3-9-26-17)11-15(16)22-18(23)12-4-2-5-13(20)10-12/h2-11H,1H3,(H,21,24)(H,22,23) |
InChI Key |
OMKHVWIYPFDHMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B283262.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)
